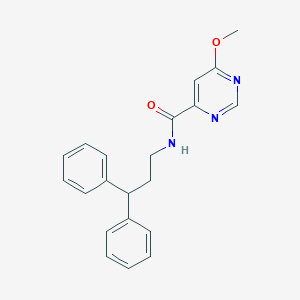

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-26-20-14-19(23-15-24-20)21(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,18H,12-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLCPQITMQVYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the Friedel-Crafts alkylation of cinnamonitrile and benzene to produce 3,3-diphenylpropionitrile . This intermediate can then be further reacted with appropriate reagents to introduce the pyrimidine ring and the methoxy and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethyl sulfoxide, and appropriate catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

Medicinal Chemistry

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide has been investigated for its potential as an enzyme inhibitor and receptor modulator . It shows promise in targeting specific pathways involved in disease processes:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular responses. For example, it may inhibit enzymes associated with cancer cell proliferation.

- Receptor Modulation : By interacting with specific receptors, the compound can modulate signaling pathways critical for cell survival and growth.

Anticancer Activity

The compound has demonstrated significant anticancer properties across various cancer cell lines. A summary of its activity is presented in the following table:

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.26 | 100.39 |

| HepG2 (Liver Cancer) | 6.92 | 99.98 |

| A549 (Lung Cancer) | 8.99 | 100.07 |

| DU145 (Prostate Cancer) | 7.89 | 99.93 |

These results indicate that this compound exhibits potent anticancer activity, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of this compound. It has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

- Preliminary studies indicate that derivatives of this compound can significantly suppress COX-2 activity.

- The structure-activity relationship (SAR) studies suggest that modifications to the substituents can enhance anti-inflammatory efficacy.

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. The results showed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Mechanism of Action

A detailed investigation into the mechanism of action revealed that the compound interacts with specific molecular targets within cancer cells, leading to inhibited growth and increased apoptosis rates. Flow cytometry analyses confirmed the induction of cell cycle arrest at the G1 phase .

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine: This compound shares a similar diphenylpropyl side chain but differs in the core structure, featuring a quinazoline ring instead of a pyrimidine ring.

4-(3-chloro-phenyl)-2-methyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylic acid 5-(3,3-diphenylpropyl)ester: This compound also contains a diphenylpropyl group but is based on a dihydropyridine scaffold.

Uniqueness

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the methoxy and carboxamide groups on the pyrimidine ring, along with the diphenylpropyl side chain, gives it distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and a carboxamide moiety, which are critical for its biological activity. The presence of the 3,3-diphenylpropyl group is believed to enhance lipophilicity and bioavailability, potentially influencing the pharmacokinetics of the compound.

1. Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance:

- Inhibition of COX Enzymes : The compound demonstrated IC50 values against COX-1 and COX-2 enzymes, indicating its effectiveness in reducing the production of prostaglandins involved in inflammation. Preliminary results suggested IC50 values similar to established anti-inflammatory drugs like diclofenac .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:

- Cytotoxicity Testing : In MTT assays, this compound showed significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7) with low toxicity to normal cells. This selectivity is crucial for developing safer cancer therapeutics .

- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells by affecting key signaling pathways involved in cell survival and proliferation. Studies have suggested that it may inhibit specific kinases that are overactive in cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine ring can significantly alter its biological activity:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Enhance anti-inflammatory effects |

| Electron-withdrawing groups | Improve anticancer potency |

This table summarizes how modifications to the chemical structure can influence the biological properties of the compound.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Inflammatory Models : In vivo models using carrageenan-induced paw edema demonstrated that this compound significantly reduced inflammation compared to control groups .

- Cancer Cell Line Studies : A study involving various cancer cell lines reported that treatment with this compound led to a marked decrease in cell viability, supporting its role as a potential anticancer agent .

Q & A

Q. What synthetic strategies are recommended for preparing N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide?

- Methodological Answer : A two-step approach is typical:

- Step 1 : React 6-methoxypyrimidine-4-carboxylic acid with a coupling agent (e.g., EDCI/HOBt) to activate the carboxyl group.

- Step 2 : Introduce the 3,3-diphenylpropylamine moiety via nucleophilic acyl substitution. Use anhydrous solvents (e.g., DMF or THF) and a base (e.g., triethylamine) to optimize yield .

Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Aim for ≥95% purity.

- Structural Confirmation :

- NMR : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to verify the methoxy group (δ ~3.8 ppm), pyrimidine ring protons (δ 6.5–8.5 ppm), and diphenylpropyl chain (δ 2.5–3.5 ppm for CH groups) .

- HRMS : Confirm molecular formula (CHNO) with <2 ppm mass error.

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrimidine carboxamides):

- Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays.

- Cellular Uptake : Use fluorescence microscopy with a tagged derivative (e.g., BODIPY-labeled) in cancer cell lines (e.g., HeLa, MCF-7) .

- Cytotoxicity : Perform MTT assays at concentrations 1–100 µM, with doxorubicin as a positive control.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Data Triangulation : Compare IC values across studies, noting differences in assay conditions (e.g., ATP concentration in kinase assays).

- Structural Re-evaluation : Verify compound identity in conflicting studies via NMR and HRMS. For example, substituent positioning (e.g., methoxy vs. trifluoromethyl groups) drastically alters target affinity .

- Meta-Analysis : Use tools like ChemBL to correlate activity trends with physicochemical properties (e.g., logP, topological polar surface area).

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Formulate as a nanocrystal or co-crystal with succinic acid.

- Metabolic Stability : Assess hepatic microsomal clearance (human/rat). If metabolism is rapid, modify the diphenylpropyl chain (e.g., fluorination) to block CYP3A4 oxidation .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to ensure free drug availability.

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with pyrimidine replaced by pyridine or triazine.

- Substituent Variations :

- Replace the methoxy group with ethoxy, hydroxyl, or halogens.

- Vary diphenylpropyl chain length (e.g., diphenylethyl or diphenylbutyl).

- Assay Parallelism : Test all analogs in standardized enzyme/cell-based assays. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .

Q. What analytical techniques identify degradation products under stressed storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 70°C).

- Detection : Use LC-MS/MS (Q-TOF) with positive/negative ionization to identify major degradants.

- Mechanistic Insight : Track methoxy group demethylation or pyrimidine ring oxidation via isotopic pattern analysis .

Data Analysis & Experimental Design

Q. How should researchers address low synthetic yields during scale-up?

- Methodological Answer :

- Process Optimization : Replace batch reactions with flow chemistry for better temperature control.

- Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove unreacted acyl chloride.

- Quality-by-Design (QbD) : Apply DoE (Design of Experiments) to optimize solvent/base ratios and reaction time .

Q. What statistical methods are appropriate for analyzing dose-response data in heterogeneous cell populations?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill slope.

- Heterogeneity Adjustment : Use mixed-effects models (e.g., hierarchical Bayesian) to account for variability between cell batches .

Q. How to validate target engagement in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Heat lysates (37–67°C) and quantify compound-bound vs. unbound target via Western blot.

- Photoaffinity Labeling : Synthesize a probe with a diazirine tag; irradiate cells to crosslink the compound to its target, followed by pull-down/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.